

Application Notes: H-Ala-OtBu.HCl in Medicinal Chemistry

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Compound of Interest

Compound Name: *H-Ala-OtBu.HCl*

Cat. No.: *B555101*

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Introduction

L-Alanine tert-butyl ester hydrochloride (**H-Ala-OtBu.HCl**) is a protected amino acid derivative crucial in the field of medicinal chemistry.[1][2] It serves as a fundamental building block in the synthesis of peptides, peptidomimetics, and complex pharmaceutical intermediates.[1][3] The molecule consists of an L-alanine core where the carboxylic acid functional group is protected as a tert-butyl ester, and the amino group is protonated as a hydrochloride salt.[1] This protection strategy is essential for selectively forming peptide bonds at the N-terminus without unintended reactions at the C-terminus. Its high stability, purity, and solubility in common organic solvents make it a versatile reagent in both solution-phase and solid-phase synthesis strategies.[1]

Core Applications

The primary application of **H-Ala-OtBu.HCl** is in peptide synthesis. The tert-butyl (tBu) ester is a well-established protecting group for carboxylic acids, particularly within the widely used Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[4][5] While in SPPS the C-terminus is typically anchored to a resin, tBu groups are extensively used to protect the side chains of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu).[5] **H-Ala-OtBu.HCl** is more commonly employed in solution-phase synthesis, where controlled, stepwise elongation of a peptide chain is required.[3]

The key feature of the tBu protecting group is its stability under basic and neutral conditions (required for Fmoc-group removal and peptide coupling) and its lability under acidic conditions.

[6] The final deprotection and cleavage of the synthesized peptide from the resin in Fmoc-SPPS is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA), which simultaneously removes tBu side-chain protecting groups.[7]

Beyond standard peptides, **H-Ala-OtBu.HCl** is instrumental in synthesizing peptidomimetics and other small molecules for drug discovery, where the chiral alanine scaffold is a desired structural motif. Its use facilitates the construction of molecules aimed at various biological targets, including enzymes and receptors.[2][8]

Quantitative Data

Quantitative data for **H-Ala-OtBu.HCl** is primarily related to its physicochemical properties and its role within broader synthetic strategies.

Table 1: Physicochemical Properties of **H-Ala-OtBu.HCl**

Property	Value	Reference
CAS Number	13404-22-3	[1]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[1][9]
Molecular Weight	181.66 g/mol	[1]
Appearance	White to off-white crystalline powder	[1][2]
Purity	≥98%	[1]
Melting Point	167–175 °C (decomposes)	[1][3]

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. [[1][9] |

Table 2: Common Acid-Labile Protecting Groups in Fmoc Peptide Synthesis

Functional Group	Amino Acid(s)	Protecting Group	Cleavage Condition
Carboxylic Acid (Side Chain)	Aspartic Acid (Asp), Glutamic Acid (Glu)	tert-Butyl (tBu) ester	Trifluoroacetic Acid (TFA)
Hydroxyl (Side Chain)	Serine (Ser), Threonine (Thr), Tyrosine (Tyr)	tert-Butyl (tBu) ether	Trifluoroacetic Acid (TFA)
Amine (α -N-terminus)	All	Fmoc	20% Piperidine in DMF

| Amine (Side Chain) | Lysine (Lys), Tryptophan (Trp) | tert-Butoxycarbonyl (Boc) |
Trifluoroacetic Acid (TFA) |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Gly-Ala-OtBu)

This protocol describes a standard procedure for coupling an N-terminally protected amino acid (Boc-Gly-OH) with **H-Ala-OtBu.HCl** in solution.

Materials:

- **H-Ala-OtBu.HCl**
- Boc-Gly-OH (1.0 equivalent)
- N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling agent (1.1 equivalents)
- Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 equivalents)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 equivalents)
- Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
- Saturated sodium bicarbonate solution

- 1M Hydrochloric acid solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Neutralization: Dissolve **H-Ala-OtBu.HCl** (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and free the amine.
- Activation: In a separate flask, dissolve Boc-Gly-OH, the coupling agent (e.g., DIC), and the additive (e.g., HOBt) in DCM. Stir at 0 °C for 20 minutes to pre-activate the carboxylic acid.
- Coupling: Add the activated Boc-Gly-OH solution to the neutralized H-Ala-OtBu solution. Add the remaining equivalent of DIPEA. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, filter off any precipitate. Wash the organic solution sequentially with 1M HCl, saturated NaHCO_3 , and brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by silica gel column chromatography if necessary.

Protocol 2: Deprotection of the Tert-Butyl Ester Group

This protocol outlines the removal of the tBu protecting group to yield the free carboxylic acid.

Materials:

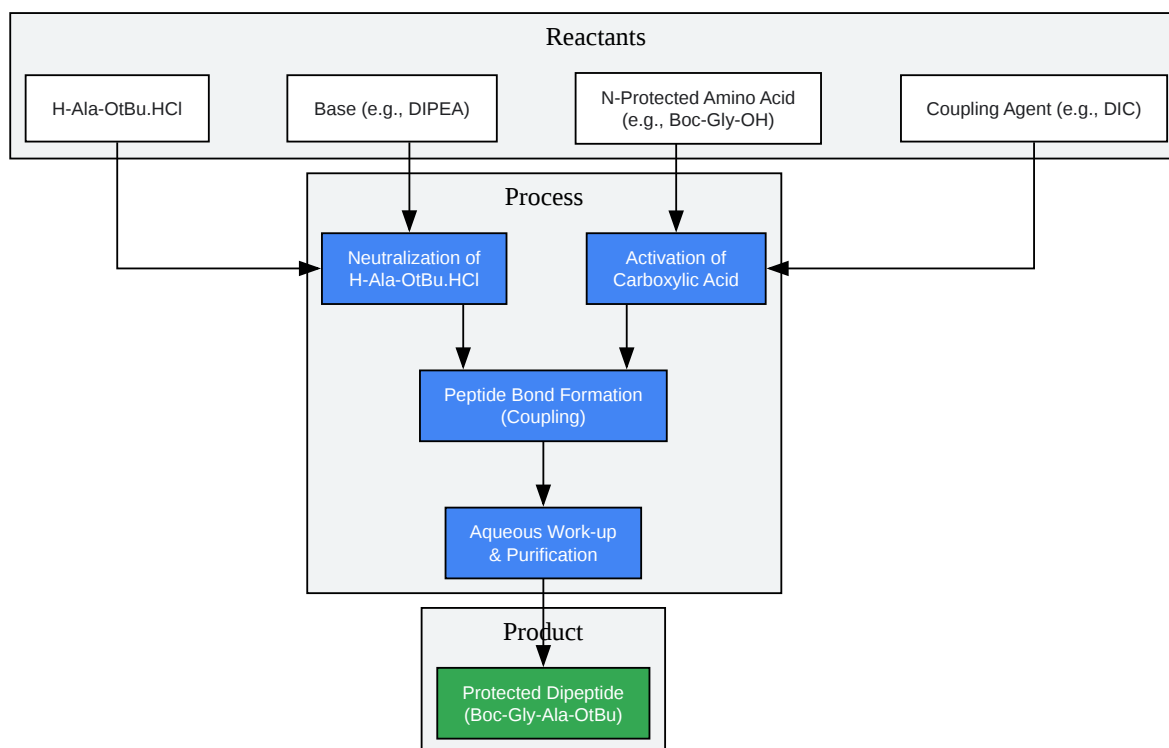
- Boc-Gly-Ala-OtBu (or other tBu-protected peptide)
- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)
- Scavengers (if needed, e.g., Triisopropylsilane (TIS) for Trp, Cys)

- Cold diethyl ether

Procedure:

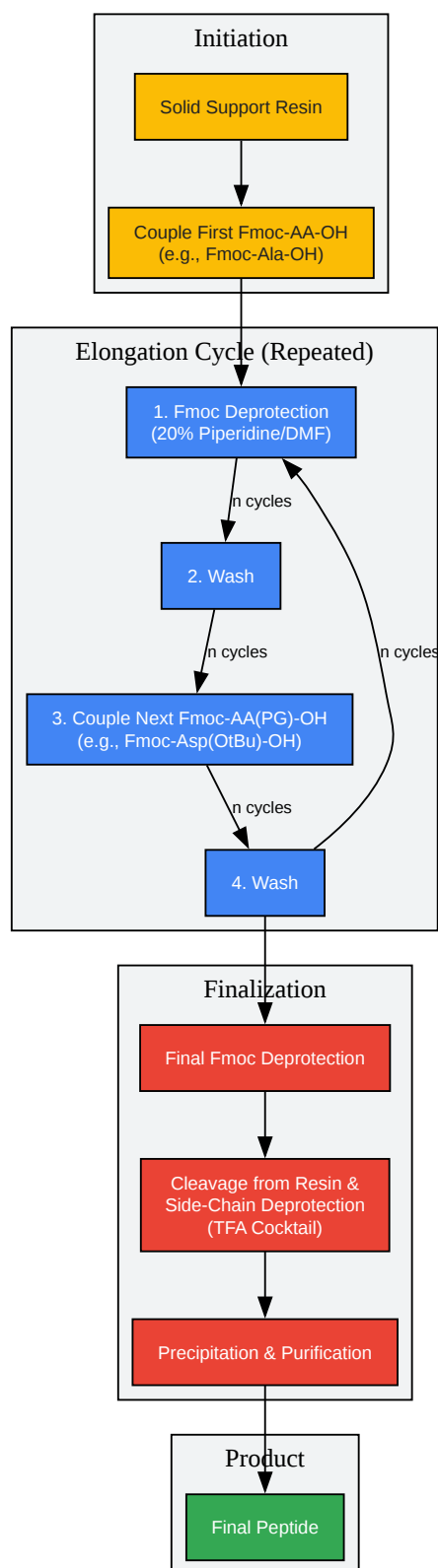
- **Cleavage Reaction:** Dissolve the tBu-protected peptide in the TFA/DCM cleavage cocktail. Stir at room temperature for 1-2 hours.
- **Precipitation:** After the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
- **Isolation:** Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.
- **Washing:** Centrifuge or filter the precipitate and wash several times with cold diethyl ether to remove residual TFA and scavengers.
- **Drying:** Dry the final peptide product under vacuum.

Visualizations



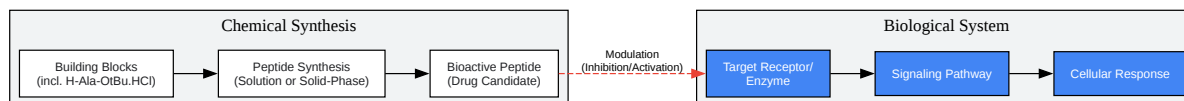
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Caption: Workflow for solution-phase dipeptide synthesis.



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Caption: Overview of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).



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Caption: Role of **H-Ala-OtBu.HCl** in developing bioactive peptides.

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